molecular formula C8H10N2O2 B2591938 2-Propenoic acid, 3-(1-methyl-1H-imidazol-5-yl)-, methyl ester, (E)- CAS No. 79960-24-0

2-Propenoic acid, 3-(1-methyl-1H-imidazol-5-yl)-, methyl ester, (E)-

Cat. No. B2591938
CAS RN: 79960-24-0
M. Wt: 166.18
InChI Key: FKJVYIOTRBELHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Propenoic acid, 3-(1-methyl-1H-imidazol-5-yl)-, methyl ester, (E)-” is a chemical compound with the CAS number 79960-24-0 . It is related to 2-Propenoic acid, 3-(1-methyl-1H-imidazol-5-yl)-, ethyl ester .

Scientific Research Applications

Structural Analysis and Synthesis

The structural analysis and synthesis of azolyl-3-propenoic esters, including methyl (E)-3-(imidazol-4-yl)propenoate, have been studied extensively. These compounds demonstrate significant chemical properties due to their almost planar azole rings and side chains. Extensive hydrogen bonding, primarily of the type N-H...O supplemented by C-H...O interactions, has been observed in these molecules, indicating their potential for diverse chemical applications and interactions (Blake et al., 1997).

Prodrug Synthesis

Synthesis of 3-(1-methyl-1H-imidazol-2-ylthio)acrylic acid and related compounds has been explored for the development of mitochondria-targeted prodrugs. These studies highlight the chemical versatility of imidazolyl propenoates in medicinal chemistry, specifically in enhancing the bioavailability and efficacy of antioxidant compounds (Hattan et al., 2013).

Metal Complex Synthesis

Research on the synthesis of metal complexes with imidazolyl-acetate derivatives has shed light on their structural and electronic properties. Such complexes have been studied for their potential applications in catalysis and material science, demonstrating the broad utility of imidazolyl propenoates in inorganic chemistry (Banerjee et al., 2013).

Anti-inflammatory and Analgesic Activity

Imidazolyl propenoates have been investigated for their potential anti-inflammatory and analgesic activities. These studies reveal the therapeutic potential of such compounds in treating inflammation and pain, further expanding the scope of their application in pharmaceutical research (El-Shorbagi et al., 1989).

Corrosion Inhibition

The study of imidazolyl propenoates for corrosion inhibition on metal surfaces in acidic environments illustrates their application in industrial and engineering fields. These compounds offer a promising approach to protecting metals from corrosion, indicating their importance beyond biological systems (Ammal et al., 2018).

properties

IUPAC Name

methyl (E)-3-(3-methylimidazol-4-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-10-6-9-5-7(10)3-4-8(11)12-2/h3-6H,1-2H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJVYIOTRBELHH-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C=CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC=C1/C=C/C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.